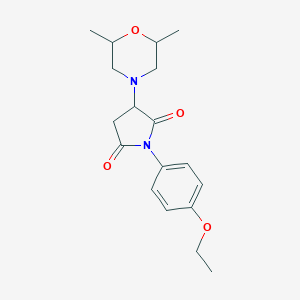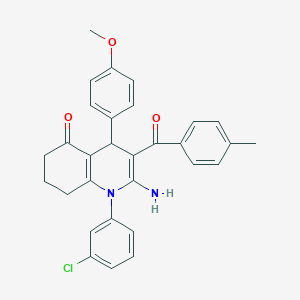
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione, also known as DMEMEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and has been synthesized through various methods. In
Mécanisme D'action
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is not fully understood, but it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and oxidative stress. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been reported to modulate the activity of neurotransmitters and receptors involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has been reported to have various biochemical and physiological effects. It has been reported to decrease the production of inflammatory cytokines and chemokines, reduce tumor growth, and decrease oxidative stress. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been reported to increase the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has some limitations, including its low bioavailability and toxicity at high doses.
Orientations Futures
There are several future directions for the study of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione. One direction is the optimization of its synthesis method for higher yields and purity. Another direction is the study of its pharmacokinetics and pharmacodynamics to improve its bioavailability and efficacy. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can also be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Further studies can also be conducted to elucidate the mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione and its potential targets for therapeutic intervention.
Conclusion:
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a chemical compound that has shown potential therapeutic properties in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of neurodegenerative diseases and viral infections. Further studies are needed to optimize its synthesis method, improve its bioavailability and efficacy, and elucidate its mechanism of action and potential targets for therapeutic intervention.
Méthodes De Synthèse
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can be synthesized through several methods, including the reaction of 4-ethoxyphenylhydrazine with 2,6-dimethylmorpholine-4-carbaldehyde, followed by cyclization with succinic anhydride. Another method involves the reaction of 4-ethoxybenzaldehyde with 2,6-dimethylmorpholine-4-carbaldehyde, followed by cyclization with maleic anhydride. These methods have been reported in various research articles and have been optimized for higher yields.
Applications De Recherche Scientifique
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has shown potential therapeutic properties in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has been reported to have anti-viral properties and has been studied for its potential use in the treatment of viral infections.
Propriétés
Nom du produit |
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
|---|---|
Formule moléculaire |
C18H24N2O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-(2,6-dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H24N2O4/c1-4-23-15-7-5-14(6-8-15)20-17(21)9-16(18(20)22)19-10-12(2)24-13(3)11-19/h5-8,12-13,16H,4,9-11H2,1-3H3 |
Clé InChI |
RRKNXTICRCMJAJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)











